molecular formula C8H4F4O B1329349 2,2,2,4'-Tetrafluoroacetophenone CAS No. 655-32-3

2,2,2,4'-Tetrafluoroacetophenone

Cat. No.: B1329349
CAS No.: 655-32-3
M. Wt: 192.11 g/mol
InChI Key: LUKLMXJAEKXROG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2,4’-Tetrafluoroacetophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with trifluoroacetic acid in the presence of a catalyst . The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,2,2,4’-Tetrafluoroacetophenone often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2,4’-Tetrafluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2,4’-Tetrafluoroacetophenone is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,2,2,4’-Tetrafluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and specificity, making it a valuable tool in biochemical studies . The pathways involved often include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2,4’-Tetrafluoroacetophenone is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, higher reactivity in certain reactions, and enhanced binding affinity in biochemical applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKLMXJAEKXROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060958
Record name Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)-
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Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-32-3
Record name 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone
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Record name 2,2,2,4'-Tetrafluoroacetophenone
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Record name 655-32-3
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Record name Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)-
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Record name Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)-
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Record name 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one
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Record name 2,2,2,4'-TETRAFLUOROACETOPHENONE
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Synthesis routes and methods

Procedure details

In a three-neck flask, 52.5 g of 4-fluoro-1-bromobenzene are charged with 60 ml ether, then 7.3 g magnesium turnings. The walls of the flask are rinsed with a few ml ether. Small crystals of iodine are added thereto and the mixture is heated to reflux until all the magnesium has reacted with the same. The mixture is left to revert to room temperature, then a solution of 11.4 g trifluoro acetic acid in 15 ml ether is very slowly added in about 20 minutes. The inner temperature is kept at about 20°-30° by external cooling. The mixture is kept aside at room temperature for 15 minutes and then heated to reflux for three hours. The mixture is thereafter kept in a cool place for 12 hours. The cooled mixture is poured on a mixture of crushed ice and chlorhydric acid. The etherous phase is separated. The aqueous phase is extracted twice with 100 ml ether.
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,2,2,4'-Tetrafluoroacetophenone a suitable starting material for synthesizing 4-Nitrogen-substituted Benzoic Acids?

A1: The paper [] highlights the effectiveness of this compound in this synthesis due to its reactivity. The presence of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines. This facilitates the aromatic substitution reaction, which is a key step in the process. Subsequently, the ketone group can be easily converted to a carboxylic acid group via a haloform reaction. This combined approach provides an efficient and practical route to 4-Nitrogen-substituted Benzoic Acids.

Q2: How does the structure of this compound contribute to the reaction's efficiency, even with less nucleophilic amines?

A2: The fluorine atoms in this compound play a crucial role in enhancing the reactivity towards even less nucleophilic amines []. The electron-withdrawing nature of fluorine reduces the electron density at the carbonyl carbon, making it more electrophilic and thus, more susceptible to attack by amines, even those with weaker nucleophilicity. This allows for a broader range of amines to be used in the reaction, leading to a wider variety of 4-Nitrogen-substituted Benzoic Acids.

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